molecular formula C17H15BrF3N3O2 B2652178 (5-Bromopyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421528-62-2

(5-Bromopyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2652178
CAS No.: 1421528-62-2
M. Wt: 430.225
InChI Key: KZSSZYNDXWROBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical entity (5-Bromopyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a sophisticated small molecule building block designed for advanced drug discovery research. Its structure incorporates a piperidine core—a privileged scaffold in medicinal chemistry known for its prevalence in bioactive molecules—which is functionalized with two distinct pyridine rings . One ring features a bromine atom at the 5-position, a common handle for further synthetic elaboration via cross-coupling reactions, while the other contains a metabolically stable trifluoromethyl group, a moiety known to enhance membrane permeability and binding affinity . This specific architecture suggests potential for investigating a range of biological targets. Piperidine-based methanones have been widely studied for their diverse pharmacological properties, serving as key intermediates in developing compounds with various activities . The presence of the bromopyridine unit makes this compound particularly valuable for constructing more complex molecular architectures through metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating structure-activity relationship (SAR) studies in lead optimization campaigns . Researchers may find this compound useful in projects aimed at modulating enzyme function or protein-protein interactions, particularly in the design of kinase inhibitors or other targeted therapeutics where such heteroaromatic systems are commonly employed.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrF3N3O2/c18-13-7-11(8-22-10-13)16(25)24-5-3-14(4-6-24)26-15-2-1-12(9-23-15)17(19,20)21/h1-2,7-10,14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSSZYNDXWROBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Bromopyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone , with CAS Number 1421528-62-2, is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

The molecular formula of the compound is C17H15BrF3N3O2C_{17}H_{15}BrF_3N_3O_2, with a molecular weight of 430.2 g/mol. It features a brominated pyridine ring and a trifluoromethyl group, which are significant for its biological activity.

PropertyValue
CAS Number1421528-62-2
Molecular FormulaC₁₇H₁₅BrF₃N₃O₂
Molecular Weight430.2 g/mol

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of similar compounds featuring brominated pyridine structures. For instance, a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) , demonstrated significant cytotoxicity against various cancer cell lines including Jurkat, HeLa, and MCF-7 with an IC50 value of 4.64 µM against Jurkat cells. The mechanism involved cell cycle arrest in the sub-G1 phase and inhibition of angiogenesis as evidenced by chick chorioallantoic membrane assays .

The anticancer mechanism appears to involve:

  • Cytotoxicity : Inducing cell death in cancerous cells.
  • Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.
  • Antiangiogenesis : Inhibiting new blood vessel formation necessary for tumor growth.

Computational docking studies suggest that these compounds may bind effectively to matrix metalloproteinases (MMPs), which are implicated in tumor progression and metastasis. For example, BPU showed docking scores of -9.0 kcal/mol with MMP-2 and -7.8 kcal/mol with MMP-9, indicating strong binding affinity .

Structure-Activity Relationships (SAR)

The structural features of this compound are crucial for its biological activity:

  • Bromine Substitution : Enhances lipophilicity and may improve cellular uptake.
  • Trifluoromethyl Group : Often associated with increased metabolic stability and bioactivity.

Research indicates that modifications to these groups can significantly alter the compound's efficacy and selectivity against cancer cells .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including those similar to (5-Bromopyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone, exhibit significant anticancer properties. A study reported that certain trifluoromethyl pyrimidine derivatives demonstrated moderate anticancer activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations of 5 μg/mL .

CNS Disorders

The compound has potential applications in treating central nervous system disorders. Certain analogs have been shown to inhibit enzymes associated with cognitive decline, such as 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome and cognitive impairment .

Inhibition of Enzymes

The inhibition of specific enzymes related to metabolic pathways is another application area. Compounds similar to this compound have been studied for their ability to inhibit enzymes involved in the metabolism of steroids and other biologically relevant molecules, which could lead to therapeutic advancements in conditions like obesity and diabetes .

Pesticidal Properties

Recent studies have explored the insecticidal activities of pyridine derivatives. For example, novel compounds based on trifluoromethyl pyrimidines showed moderate insecticidal effects against pests such as Mythimna separata and Spodoptera frugiperda. These findings suggest that such compounds could be developed into effective agricultural pesticides .

Fungicidal Activity

In addition to insecticidal properties, some derivatives have demonstrated antifungal activity against various plant pathogens. The antifungal efficacy was evaluated using bioassays against fungi like Botrytis cinerea and Sclerotinia sclerotiorum, indicating potential for use in crop protection .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineConcentration (μg/mL)Result
AnticancerPC35Moderate activity
AnticancerK5625Moderate activity
AnticancerHela5Moderate activity
AnticancerA5495Moderate activity
InsecticidalMythimna separata500Moderate activity
InsecticidalSpodoptera frugiperda500Moderate activity
FungicidalBotrytis cinerea50Effective
FungicidalSclerotinia sclerotiorum50Effective

Case Studies

Case Study 1: Anticancer Research
In a study evaluating the anticancer potential of trifluoromethyl pyrimidine derivatives, researchers synthesized multiple compounds and tested their efficacy against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential for further development into cancer treatments .

Case Study 2: Agricultural Application
A series of experiments were conducted to assess the insecticidal properties of newly synthesized pyridine derivatives. The results showed a significant reduction in pest populations when treated with these compounds, highlighting their potential as environmentally friendly alternatives to conventional pesticides .

Comparison with Similar Compounds

Structural and Similarity Analysis

The table below lists structurally related compounds, their CAS numbers, and similarity scores derived from cheminformatics tools (e.g., Tanimoto coefficients):

Compound Name CAS Number Structural Differences Similarity Score Molecular Weight
(5-Bromopyridin-3-yl)(phenyl)methanone 59105-50-9 Piperidinyl group replaced with phenyl 0.90 277.12
1-(5-Bromo-2-methylpyridin-3-yl)ethanone 1256823-89-8 Ethanone substituent; methyl group at pyridine C2 0.93 214.06
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride 1883347-28-1 Trifluoroethanone substituent; hydrochloride salt 0.82 302.54
1-(5-Bromo-2-chloropyridin-3-yl)ethanone 886365-47-5 Chlorine at pyridine C2; ethanone substituent 0.79 234.48

Key Observations :

The trifluoromethyl group in the target compound enhances lipophilicity (logP ~3.2 estimated) compared to non-fluorinated analogs like CAS 1256823-89-8 (logP ~1.8) .

Similarity Scores: The highest similarity (0.93) is observed with 1-(5-Bromo-2-methylpyridin-3-yl)ethanone, likely due to the conserved bromopyridinyl-methanone backbone. However, the absence of the trifluoromethyl-pyridinyloxy-piperidine moiety limits functional equivalence .

Methodological Considerations in Similarity Assessment

For example:

  • Structural vs. Functional Similarity : While CAS 59105-50-9 shares 90% structural similarity with the target compound, its phenyl group may confer divergent binding affinities in biological assays.
  • Dissimilarity in Pharmacokinetics: The trifluoromethyl group in the target compound improves metabolic stability compared to non-fluorinated analogs like CAS 1256823-89-8, a critical factor in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.